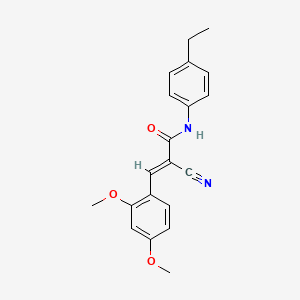

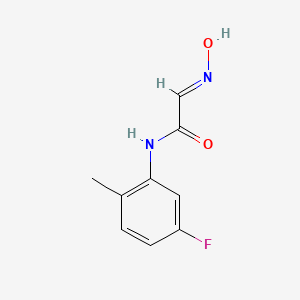

(2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-ethylphenyl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-ethylphenyl)acrylamide, commonly referred to as 2E-CN-DMPE-EPA, is a synthetic compound with a wide range of applications in scientific research. It has been used to study the biochemical and physiological effects of various drugs, as well as to develop new medicines. The compound has also been used in laboratory experiments to investigate the mechanisms of action of various drugs.

Scientific Research Applications

Molecular Engineering for Solar Cell Applications

A study highlights the molecular engineering of organic sensitizers, including compounds similar to “(2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-ethylphenyl)acrylamide,” for solar cell applications. These sensitizers, designed with donor, electron-conducting, and anchoring groups, show high incident photon to current conversion efficiency when anchored onto TiO2 films. This application underscores the potential of such compounds in enhancing photovoltaic performance and solar energy conversion efficiency (Sanghoon Kim et al., 2006).

Antioxidant and Anti-inflammatory Activities

Another research avenue explores the synthesis and evaluation of compounds structurally related to “(2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-ethylphenyl)acrylamide” for their antioxidant and anti-inflammatory activities. This study synthesizes a series of novel compounds and evaluates them for in vitro antioxidant and in vivo anti-inflammatory activities, showcasing the therapeutic potential of such compounds in medical and pharmaceutical research (Acrylamido, K. Madhavi, Sree Ramya, 2017).

Corrosion Inhibition

Research into the corrosion inhibition properties of acrylamide derivatives, including those structurally related to “(2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-ethylphenyl)acrylamide,” reveals their effectiveness in protecting metals in acidic environments. This application is significant in the field of materials science and engineering, offering insights into the development of more durable and corrosion-resistant materials (Ahmed Abu-Rayyan et al., 2022).

Optoelectronic Properties for DSSC

A theoretical study focusing on the optoelectronic properties of molecules similar to “(2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-ethylphenyl)acrylamide” reveals their significance in dye-sensitized solar cells (DSSC). This research provides valuable information on the structural, optoelectronic, and thermodynamic properties of such molecules, further highlighting their potential in improving the efficiency and performance of DSSCs (C. Fonkem et al., 2019).

properties

IUPAC Name |

(E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-ethylphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3/c1-4-14-5-8-17(9-6-14)22-20(23)16(13-21)11-15-7-10-18(24-2)12-19(15)25-3/h5-12H,4H2,1-3H3,(H,22,23)/b16-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSUXQDVISBBBCJ-LFIBNONCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C(=CC2=C(C=C(C=C2)OC)OC)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)NC(=O)/C(=C/C2=C(C=C(C=C2)OC)OC)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-ethylphenyl)acrylamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

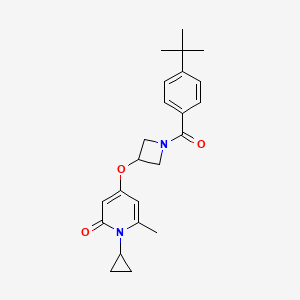

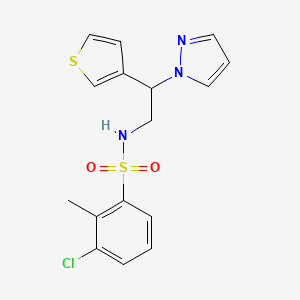

![5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(thiophen-2-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2971244.png)

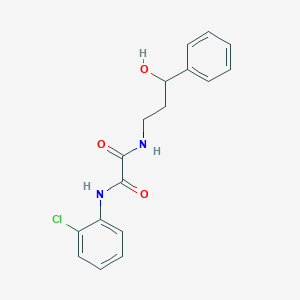

![4-Amino-1-(2,2-difluoroethyl)-N-[2-(dimethylamino)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B2971248.png)

![2-{4H,5H,6H-cyclopenta[b]thiophen-2-ylformamido}acetic acid](/img/structure/B2971254.png)